(3R)-(+)-3-(Ethylamino)pyrrolidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

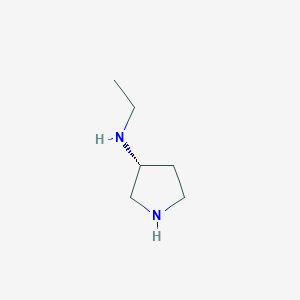

Structure

2D Structure

Propiedades

IUPAC Name |

(3R)-N-ethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCPWFHLFKAUEA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628463 | |

| Record name | (3R)-N-Ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381670-30-0 | |

| Record name | (3R)-N-Ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-(+)-3-(Ethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Application in Asymmetric Catalysis and Chiral Ligand Design

Pyrrolidine-Derived Organocatalysts

Efficiency and Recyclability of Organocatalysts

The practical applicability of an organocatalyst in large-scale chemical processes hinges on two critical factors: its efficiency in promoting a desired transformation with high stereoselectivity and its ability to be recovered and reused over multiple cycles without significant loss of performance. The heterogenization of homogeneous organocatalysts, by anchoring them to solid supports or incorporating them into ionic liquids, is a common and effective strategy to facilitate their separation and recycling.

While direct research on the recyclability of organocatalysts from (3R)-(+)-3-(Ethylamino)pyrrolidine is not extensively documented in publicly available literature, studies on analogous pyrrolidine-based systems offer valuable insights. For instance, prolinamide catalysts, which share the core pyrrolidine (B122466) structure, have been the subject of numerous recycling studies. In one such study, a prolinamide catalyst was recovered with 73% efficiency; however, a noticeable decrease in enantioselectivity was observed upon its reuse in a subsequent reaction. mdpi.com In a more successful example, another pyrrolidine-derived catalyst was recycled up to three times with only a moderate decline in its catalytic performance.

The choice of immobilization strategy plays a crucial role in the recyclability of these catalysts. Silica-supported pyrrolidine catalysts have demonstrated the ability to maintain their stereoselective performance for up to five consecutive runs. researchgate.net This suggests that the robust covalent linkage to the solid support prevents catalyst leaching and deactivation.

Another promising approach involves the use of porous organic polymers (POPs) as a scaffold for pyrrolidine-based catalysts. A notable example is a pyrrolidine-based chiral porous polymer (Py-CPP) that has shown high yields and enantioselectivities in asymmetric Michael additions conducted in water. nih.gov The porous nature of the polymer allows for efficient diffusion of reactants and products while retaining the catalytic sites, thereby facilitating easy recovery and reuse.

Furthermore, the conversion of pyrrolidine derivatives into ionic liquids (ILs) has emerged as a viable method for creating recyclable organocatalysts. Pyrrolidinium-based ionic liquids have been successfully employed as efficient and recyclable catalysts for asymmetric Michael addition reactions. researchgate.net The ionic nature of these catalysts allows for their straightforward separation from the reaction mixture by extraction or precipitation, enabling their reuse in subsequent catalytic cycles.

Although specific data tables detailing the efficiency and recyclability of organocatalysts derived solely from this compound are not available in the reviewed literature, the extensive research on related pyrrolidine structures provides a strong indication of their potential. The key to developing highly efficient and recyclable catalysts from this specific chiral amine will likely lie in the strategic selection of the immobilization technique and the careful design of the catalyst structure to ensure both high catalytic activity and stability over multiple uses. Further research is warranted to explicitly synthesize, characterize, and evaluate the performance and recyclability of organocatalysts based on the this compound scaffold.

Advanced Research in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pyrrolidine-Based Therapeutic Agents

The design and synthesis of therapeutic agents based on the pyrrolidine (B122466) scaffold is a dynamic area of research. The inherent properties of the pyrrolidine ring, such as its three-dimensional structure and ability to form key interactions with biological targets, make it an attractive starting point for drug discovery. nih.gov

The optimization of the pyrrolidine scaffold is a key strategy for enhancing the biological activity of drug candidates. The non-planar nature of the pyrrolidine ring allows for a three-dimensional exploration of the chemical space, which can lead to improved binding affinity and selectivity for target proteins. nih.gov Researchers focus on modifying the core structure of compounds like (3R)-(+)-3-(Ethylamino)pyrrolidine to fine-tune their pharmacological properties. This process often involves altering substituents on the pyrrolidine ring to improve efficacy and other drug-like characteristics. chemimpex.com The chiral nature of this compound is particularly significant, as stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrrolidine derivatives, SAR studies have revealed critical insights into the features required for therapeutic efficacy. These studies systematically modify the pyrrolidine scaffold and analyze the resulting changes in biological effect.

For instance, research on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) has shown that modifications to the functionalities and stereochemistry have significant effects on their inhibitory properties. nih.gov While truncations to the molecule lead to a loss of activity, alterations at specific positions can enhance it. nih.gov In one study, it was found that the presence of an S-phenyl moiety at a particular position and its distance from the scaffold were essential for high inhibitory activity. nih.gov

Similarly, in the development of novel TNF-α inhibitors based on a pyrrolidine-2,5-dione scaffold, SAR studies guided the optimization of lead compounds to achieve stronger binding affinity and better activity. nih.gov

A study on pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs as potential agents against Leishmania donovani highlighted the profound influence of structural features on activity. The stereochemistry and the nature of the acyl chain were found to be critical determinants of antileishmanial potency. nih.gov

| Compound Class | Target | Key Structural Modification | Impact on Activity | Reference |

|---|---|---|---|---|

| Pyrrolidine Pentamines | AAC(6')-Ib | Alterations at R1 position | Reduced inhibition levels | nih.gov |

| Pyrrolidine-2,5-diones | TNF-α | Optimization of Benpyrine derivatives | Stronger binding affinity and activity | nih.gov |

| Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs | Leishmania donovani | Variation in acyl chain and stereochemistry | Significant influence on antileishmanial potency | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. This method is instrumental in rational drug design, allowing for the virtual screening and optimization of novel drug candidates.

In the context of pyrrolidine-related structures, a QSAR study on 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) demonstrated the predictive power of this approach. nih.gov Using methods like Topomer CoMFA and HQSAR, researchers developed models with high cross-validation (q²) and non-cross-validation (r²) coefficients, indicating their robustness. These models were then used to design new molecules with potentially enhanced activity, which were further evaluated using molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. nih.gov Such studies provide a theoretical framework for designing more potent and selective inhibitors. nih.gov

| Method | Cross-validation Coefficient (q²) | Non-cross-validation Coefficient (r²) | Reference |

|---|---|---|---|

| Topomer CoMFA | 0.783 | 0.978 | nih.gov |

| HQSAR | 0.784 | 0.934 | nih.gov |

Pharmacological Investigations of Pyrrolidine-Containing Compounds

The pharmacological investigation of compounds containing the pyrrolidine moiety is a broad field, with significant research focused on their effects on the central nervous system. The unique structural features of pyrrolidine derivatives make them suitable candidates for interacting with various neurotransmitter systems.

Pyrrolidine-containing compounds are actively being investigated for their potential in treating a variety of neurological and psychiatric disorders. chemimpex.comchemimpex.com The versatility of the pyrrolidine scaffold allows for the development of molecules that can target specific receptors and enzymes within the brain. chemimpex.com

The ability of pyrrolidine derivatives to modulate neurotransmitter systems is a key area of interest for their application in neurological and psychiatric conditions. chemimpex.com Compounds derived from this compound and its analogs are often designed to interact with specific neurotransmitter receptors or transporters. chemimpex.comchemimpex.com Research in this area aims to understand the mechanisms by which these compounds exert their effects on brain function, which could lead to the development of novel treatments for mood disorders and cognitive dysfunction. chemimpex.comchemimpex.com For example, the related compound (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is utilized in studies investigating neurotransmitter systems to elucidate the mechanisms of action of different compounds on brain function. chemimpex.com

Research in Neurological and Psychiatric Disorders

Cognitive Enhancement and Mood Disorder Treatments

The pyrrolidine scaffold is a key feature in many neurologically active compounds. The chiral amine, this compound, is particularly valued as a crucial intermediate in the synthesis of bioactive molecules designed to target neurological and psychiatric conditions. chemimpex.com Researchers have investigated its role as a precursor for compounds aimed at modulating neurotransmitter systems, which could lead to new treatments for mood disorders and cognitive enhancement. chemimpex.com The specific (3R) configuration is often essential for achieving the desired interaction with biological targets in the central nervous system. Its use as a building block allows for structural optimization, which can enhance the efficacy of potential new drugs for these conditions. chemimpex.com While direct application of the compound itself is not the primary focus, its role in constructing more complex molecules is a key area of research for developing novel therapeutic agents for cognitive and mood-related disorders. chemimpex.comchemimpex.com

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Overproduction of nitric oxide (NO) by the neuronal nitric oxide synthase (nNOS) enzyme is implicated in various neurodegenerative diseases and neuropathic pain. nih.govnih.gov Consequently, the selective inhibition of nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) is a significant therapeutic goal to avoid side effects such as hypertension. nih.gov

Research into nNOS inhibitors has highlighted the critical role of the pyrrolidine ring's stereochemistry. nih.gov In the design of selective nNOS inhibitors based on L-arginine analogues, the stereochemistry at the 3-position of the pyrrolidine ring significantly impacts binding affinity. Studies have shown that while the (S)-stereochemistry at this position is detrimental to nNOS binding, the (R)-stereochemistry is favorable. nih.gov For instance, a potent and selective aminopyrrolidine-based nNOS inhibitor demonstrated higher potency and better physicochemical properties compared to its parent compound. nih.govnih.gov The synthesis of these inhibitors often utilizes precursors like (R)-(+)-1-Boc-3-aminopyrrolidine, underscoring the importance of the (3R)-pyrrolidine scaffold for achieving effective and selective nNOS inhibition. nih.gov

Antimicrobial and Antifungal Activity

The pyrrolidine moiety is a common structural feature in a variety of compounds exhibiting antimicrobial and antifungal properties. ekb.egekb.eg

Quinolone-Type Antibacterials and Anti-fungal Agents

The incorporation of a 3-substituted pyrrolidinyl ring at the C-7 position of the quinolone core is a well-established strategy for enhancing antibacterial activity, particularly against Gram-positive bacteria. nih.gov Research on 7-(3-amino-1-pyrrolidinyl)quinolones has demonstrated that the stereochemistry of the pyrrolidine side chain is a critical determinant of biological activity. nih.gov

While many studies focus on the 3-amino or 3-aminomethyl derivatives, the principles extend to related structures. For example, a series of 7-(3-amino- or 3-aminomethyl-1-pyrrolidinyl)quinolones were synthesized where the presence of additional substituents on the pyrrolidine ring was explored. nih.gov In some cases, these substitutions led to exceptional potency both in vitro and in vivo. nih.gov Furthermore, creating prodrugs by acylating the 3-amino group of the pyrrolidine with amino acids has been shown to dramatically improve the solubility of quinolones, leading to enhanced in vivo efficacy. nih.gov These prodrugs are cleaved in serum to release the active parent quinolone. nih.gov The fungicidal potential of related heterocyclic systems, such as 1,2,4-triazole (B32235) derivatives, is also an active area of research, with many compounds showing significant antifungal activity against various plant pathogens. nih.gov

Development of Spiro Pyrrolidines with Antimicrobial Properties

Spiro-pyrrolidines, a class of compounds where the pyrrolidine ring is fused to another ring system through a single shared carbon atom, represent a significant area of antimicrobial research. nih.gov These complex structures are often synthesized via 1,3-dipolar cycloaddition reactions involving azomethine ylides, which can be generated from various pyrrolidine precursors. nih.gov

A variety of spiro-pyrrolidine derivatives have been synthesized and screened for their biological activities. researchgate.net Studies have shown that certain spiro[pyrrolidine-3,3´-oxindole] and related spiro-pyrrolizine compounds exhibit significant antibacterial and antifungal activity against a range of human pathogens. nih.govresearchgate.net The modular nature of their synthesis allows for the creation of diverse molecular architectures, which is crucial for establishing structure-activity relationships and optimizing their antimicrobial profiles. ua.es

Anticancer and Antidiabetic Potential

The versatile pyrrolidine scaffold is foundational in the development of various therapeutic agents, including those for cancer and diabetes. nih.govmdpi.com

In oncology, numerous pyrrolidine derivatives have been investigated for their anticancer properties. mdpi.com A notable example is the spiro[pyrrolidine-3, 3´-oxindole] moiety, which is a core component of many alkaloids with significant biological activities. nih.gov Synthetic libraries of these spiro compounds have shown exceptional inhibitory activity against the proliferation of breast cancer cells. nih.gov Other pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can incorporate a pyrrolidine ring, have also been identified as potent cytotoxic agents that can induce apoptosis in cancer cells. nih.gov

In the context of diabetes, pyrrolidine-based compounds are explored for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion. nih.gov By slowing the breakdown of complex carbohydrates, these inhibitors can help manage post-meal blood glucose levels. nih.gov Structure-activity relationship studies have shown that the substitution pattern on the pyrrolidine ring is key to their inhibitory potency. nih.gov The complex antidiabetic drug Tirzepatide, a dual GIP and GLP-1 receptor agonist, notably incorporates pyrrolidine structures within its large peptide framework, highlighting the scaffold's utility in metabolic drug design. wikipedia.org

Anti-inflammatory and Analgesic Research

Pyrrolidine derivatives are actively being investigated for their potential as anti-inflammatory and analgesic agents. chemimpex.comnih.gov

Research has shown that certain pyrrolidine-2,3-dione (B1313883) derivatives can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key process in inflammation. nih.gov The overproduction of NO by inducible nitric oxide synthase (iNOS) is a major contributor to inflammation-related diseases. nih.gov Similarly, N-ethyl-2-pyrrolidinone-substituted flavan-3-ols, found in stored green tea, have demonstrated anti-inflammatory properties by regulating the NF-κB signaling pathway. researchgate.net Other natural products, such as pyrrolizidine (B1209537) alkaloids and various triterpenes, have also been shown to possess anti-inflammatory activity by modulating pathways involving NF-κB and MAPKs. nih.govmdpi.com

In the area of pain management, derivatives such as (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates have been identified as ligands for imidazoline (B1206853) I2 receptors, which are associated with analgesia. nih.gov A closely related compound, 3-(N-Acetyl-N-ethylamino)pyrrolidine, is specifically noted for its use as an intermediate in the synthesis of analgesics and anti-inflammatory drugs. chemimpex.com

Enzyme Inhibitory Applications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. frontiersin.org Its derivatives have been explored for a wide range of therapeutic applications, including as enzyme inhibitors. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which is crucial for effective binding to enzyme active sites. nih.gov

Overexpression of inducible nitric oxide synthase (iNOS) is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases, making its selective inhibition a key therapeutic strategy. nih.gov While L-arginine is the natural substrate and a starting point for inhibitor design, numerous synthetic compounds, including those with heterocyclic scaffolds, have been investigated. nih.gov The goal is to achieve high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms to minimize side effects like hypertension, which can result from eNOS inhibition. nih.govnih.gov

Pyrrolidine and related cyclic amine derivatives have been explored in this context. For instance, a series of aminopiperidines were identified as potent iNOS inhibitors, with one compound showing over 25-fold selectivity over eNOS. nih.gov Research has also suggested that the size of the inhibitor can be a crucial factor in determining isoform selectivity, with larger, hydrophobic dipeptide-containing derivatives showing more selectivity for iNOS, whereas smaller derivatives were more selective for nNOS. nih.gov This highlights that the binding pockets of the NOS isoforms have different sizes. nih.gov

While various pyrrolidine-containing molecules have been synthesized and tested for diverse biological activities, specific research data detailing the direct inhibitory application of This compound on iNOS was not identified in the performed searches. However, the established role of the broader class of cyclic amine derivatives as iNOS inhibitors suggests a potential avenue for future investigation. frontiersin.orgnih.govnih.gov

N-dealkylation, particularly N-demethylation, is a critical metabolic process and a significant transformation in synthetic chemistry, often required to modify the activity of bioactive compounds like alkaloids. researchgate.netnih.gov This reaction can be catalyzed by various enzyme families, including cytochrome P450 monooxygenases and sarcosine (B1681465) oxidases. researchgate.netwikipedia.org

A study investigating the substrate scope of a sarcosine oxidase from Trichoderma sp. (TrSOX) explored its activity on various cyclic amines, including This compound . researchgate.net The research, framed within the context of N-demethylation reactions, found that the enzyme catalyzed the conversion of This compound into (R)-N-ethyl-3,4-dihydro-2H-pyrrol-4-amine. researchgate.net This transformation is an oxidation of the C-N bond, forming a C=N double bond within the pyrrolidine ring, which is a key step analogous to the initial phase of enzymatic N-demethylation. researchgate.net The study noted that the pyrrolidine ring was the key structure for this conversion. researchgate.net

The general enzymatic mechanism for N-demethylation of tertiary amines involves the oxidation of the N-methyl group, which can make the cleavage of the C-H bond a rate-limiting step in the reaction. nih.gov This process ultimately leads to the removal of the methyl group, often in the form of formaldehyde, and the formation of a secondary amine. researchgate.netwikipedia.org

Antioxidant Activity of Pyrrolidine Derivatives

Antioxidants are vital for protecting organisms from oxidative stress caused by reactive oxygen species (ROS). researchgate.net A variety of synthetic and natural compounds containing the pyrrolidine scaffold have been evaluated for their antioxidant properties. The primary method used in many studies is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.govyoutube.comyoutube.com

Several studies have demonstrated the antioxidant potential of different classes of pyrrolidine derivatives. For example, a series of polysubstituted 3-hydroxy-3-pyrroline-2-ones were synthesized and tested, with one derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, identified as the most promising radical scavenger in the series. nih.gov Another study on enantiopure spiro-fused heterocycles incorporating a pyrrolidine ring also identified compounds with potent antioxidant activity. nih.gov Furthermore, certain synthesized pyrrolidinyl-carbazole derivatives showed higher radical scavenging abilities than the standard antioxidant, ascorbic acid. nih.gov

While these studies establish the potential of the pyrrolidine core in designing antioxidant compounds, specific data on the antioxidant activity of This compound itself is not available in the reviewed literature. The activity of derivatives often depends heavily on the nature and position of substituents on the pyrrolidine ring. nih.gov

| Pyrrolidine Derivative Class | Assay Method | Key Finding | Reference |

|---|---|---|---|

| 3-Hydroxy-3-pyrroline-2-ones | DPPH Radical Scavenging | 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was the most active, scavenging 40% of DPPH at 128 µg/mL. | nih.gov |

| Pyrrolidinyl-carbazole derivatives | DPPH Radical Scavenging | Several compounds showed higher radical scavenging than ascorbic acid, with the best derivative having an IC50 of 27 µM. | nih.gov |

| Spiro-fused isoxazolidine (B1194047) (pyrrolidine-containing) | DPPH & ABTS Assays | Two compounds (3g and 3e) were identified as having potent antioxidant activity. | nih.gov |

| Pyrrolidin-2-one derivatives | DPPH Radical Scavenging | Most of the 15 synthesized compounds showed moderate to potent antioxidant activity compared to gallic acid. | researchgate.net |

Mechanistic Studies of Biological Interactions

Understanding how a molecule binds to its biological target is fundamental for drug design. Studies on pyrrolidine derivatives provide insight into the specific interactions that govern their biological activity.

The binding of pyrrolidine-containing inhibitors to enzymes is often characterized by specific interactions within the active site or allosteric pockets. While direct substrate binding analysis for This compound is not detailed in the available literature, studies on related molecules illustrate the governing principles.

One detailed study focused on the binding of pyrrolidine derivatives to plasmepsins, which are enzymes found in the malaria parasite. nih.gov Using molecular dynamics simulations, researchers identified putative binding modes for these inhibitors, highlighting the flexibility of the enzyme's "flap" region in accommodating the inhibitors. nih.gov This demonstrates that both the ligand's structure and the protein's conformational dynamics are crucial for binding.

Another example comes from research on Polo-like kinase 1 (Plk1), which has a unique, broader "pyrrolidine-binding pocket." scienceopen.comresearchgate.net Systematic studies using peptide derivatives revealed that bulky, uncharged hydrophobic fragments at the N-terminus could enhance binding by occupying this specific pocket. scienceopen.com Crystallographic studies further characterized a new mode of binding interaction within this region, showing it was specific for short, bulky hydrophobic ligands. scienceopen.comresearchgate.net These findings underscore the importance of shape complementarity and hydrophobic interactions in the binding of pyrrolidine-containing ligands. Such interactions would likely be relevant for the ethyl group and the pyrrolidine ring of This compound when interacting with a target protein.

Biological systems, being inherently chiral, often exhibit a high degree of enantioselectivity. The two enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and metabolic profiles. nih.govntu.edu.sg This is because the binding of a drug to its target receptor or enzyme is a three-dimensional interaction, and only one enantiomer may have the correct spatial orientation to bind effectively. nih.govnih.gov

The pyrrolidine ring can possess multiple stereogenic centers, making stereochemistry a critical aspect of its medicinal chemistry. nih.gov The "(3R)" designation in This compound specifies the absolute configuration at the chiral carbon, which is crucial for its biological function.

Research on pyrrolidine derivatives consistently demonstrates the importance of enantioselectivity. For example, in the development of chiral pyrrolidine scaffolds as kinase inhibitors, the enantiopure compounds showed high selectivity for their target. nih.gov In another study, the stereoselective synthesis of densely substituted pyrrolidines showed that the chirality of a sulfinyl group on the precursor molecule could precisely control the absolute configuration of up to four new stereocenters in the final product. acs.org Furthermore, biocatalytic approaches using transaminases have been developed to synthesize specific enantiomers of 2-substituted pyrrolidines with very high enantiomeric excess (>99.5%), highlighting the demand for enantiomerically pure compounds. nih.gov The use of single-enantiomer drugs can lead to more selective pharmacological profiles and improved therapeutic indices by eliminating the inactive or potentially harmful effects of the other enantiomer. nih.gov

Conformational Restriction and its Impact on Receptor Binding

The three-dimensional shape of a molecule, its conformation, is a critical determinant of its biological activity. For a molecule to interact effectively with a biological target, such as a receptor or an enzyme, it must adopt a specific orientation, often referred to as the "bioactive conformation." Conformational restriction, the practice of designing and synthesizing molecules with limited flexibility, is a powerful strategy in medicinal chemistry to lock a molecule into its bioactive conformation. This approach can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The pyrrolidine ring, a five-membered saturated heterocycle, is a common scaffold in many biologically active compounds. Its non-planar, puckered nature allows for different conformational isomers, and restricting this flexibility has been a key area of investigation in drug discovery.

The ethylamino substituent at the C3 position of the pyrrolidine ring in this compound introduces a chiral center and further influences the preferred conformation of the ring and the orientation of the side chain. The nitrogen atom in the ethylamino group can act as a hydrogen bond donor or acceptor, and its spatial positioning is crucial for receptor interactions. By modifying the pyrrolidine scaffold or the substituents, chemists can enforce certain conformations and study their impact on receptor binding affinity.

Detailed research findings have demonstrated the profound effects of conformational restriction on the biological activity of pyrrolidine derivatives. For instance, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, a key enzyme responsible for antibiotic resistance, the conformation of the pyrrolidine scaffold is paramount. mdpi.comnih.gov Structure-activity relationship (SAR) studies on a series of pyrrolidine pentamine derivatives revealed that while modifications to certain functionalities had varied effects, any truncations to the core molecule resulted in a significant loss of inhibitory activity. mdpi.comnih.gov This highlights the necessity of the specific conformational arrangement of the entire molecule for effective binding to the enzyme's active site. mdpi.comnih.gov

Further illustrating the importance of conformation, studies on pyrrolidine-based inhibitors of the mycobacterial enoyl-ACP-reductase InhA have shown that the flexibility of the target protein can complicate the prediction of binding affinity. nih.gov This underscores the need for rigidifying the ligand to better match the binding pocket and improve potency. nih.gov

The introduction of substituents on the pyrrolidine ring can drastically alter its preferred conformation and, consequently, its binding affinity. In the discovery of pan-KRAS inhibitors, the substitution on a prolinol moiety (a related pyrrolidine derivative) had a pronounced effect on its interaction with the protein. acs.org X-ray crystallography revealed that an unbranched prolinol adopted a linear conformation that did not allow for a productive salt bridge with a key glutamate (B1630785) residue (Glu62) in the binding pocket. acs.org In contrast, a branched methyl substituent induced a conformational change in the aminoether, leading to an improved positioning of the pyrrolidine ring and the formation of a crucial salt bridge with Glu62, resulting in a significant increase in potency. acs.org

Table 1: Impact of Prolinol Substitution on KRAS Binding

| Compound | Substitution | Conformation | Key Interaction with Glu62 | Relative Potency |

|---|---|---|---|---|

| 12 | Unbranched Prolinol | Linear | Absent | Lower |

| 14 (BI-2865) | Branched Methyl | Altered | Salt Bridge (2.8 Å) | Higher |

Data sourced from crystallographic analysis of KRAS in complex with inhibitors. acs.org

Similarly, in the design of dopamine (B1211576) receptor modulators, conformationally restricted mimics of a lead compound were synthesized. nih.gov By locking the ψ1 torsional angle through cyclization, the resulting analogs showed enhanced binding to the dopamine D2 receptor and an increased number of high-affinity binding sites. nih.gov This demonstrates that pre-organizing the molecule into its bioactive conformation can significantly improve its pharmacological profile. nih.gov

The stereochemistry of the pyrrolidine ring is another critical factor. In a study of pyrrolidine-bispyrrole oligoamides as DNA minor groove binding agents, two diastereomers, differing only in the configuration at one stereogenic center of the pyrrolidine ring, exhibited differential effects on protein expression in E. coli. nih.gov This suggests that even subtle changes in the three-dimensional arrangement of atoms can lead to distinct biological outcomes. nih.gov

The synthesis of various stereoisomers of a pochonicine analogue, a potent β-N-acetylhexosaminidase inhibitor, further emphasized the importance of the pyrrolidine ring's configuration for biological activity. mdpi.com Only the analogues with specific stereochemical arrangements, mirroring that of the natural product, displayed significant inhibitory effects, highlighting the precise conformational requirements for enzyme inhibition. mdpi.com

Table 2: Influence of Pyrrolidine Ring Configuration on β-HexNAcase Inhibition

| Compound Configuration | Inhibition of β-HexNAcases |

|---|---|

| DMDP and Pochonicine-like | Potent Inhibition |

| Other Stereoisomers | Loss of Inhibition |

Data based on enzymatic assays of synthesized pochonicine analogues. mdpi.com

In the context of ionotropic glutamate receptors, a detailed SAR study of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs showed that the stereochemistry and substitution pattern on the pyrrolidine ring dictated the selectivity for different receptor subtypes. nih.gov The introduction of substituents at the 5' position of the phenyl ring generally led to a preference for NMDA receptors. nih.gov

Advanced Research Techniques and Methodologies

Analytical Methods for Research Compound Characterization

The precise characterization of (3R)-(+)-3-(Ethylamino)pyrrolidine is fundamental to its application in research. This involves a combination of spectroscopic and chromatographic techniques to ensure structural integrity and chemical purity.

Spectroscopy is indispensable for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon-hydrogen framework of the molecule.

¹H NMR spectra would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the N-ethyl group. The chemical shifts and coupling patterns of the diastereotopic protons on the pyrrolidine ring are particularly important for confirming the substitution pattern.

¹³C NMR spectra provide information on the number and type of carbon atoms. For the parent pyrrolidine, characteristic signals appear at approximately 25.7 ppm and 47.1 ppm. chemicalbook.com The introduction of the ethylamino group at the C3 position in this compound would shift the signal for the C3 carbon and introduce new signals for the ethyl group's carbons. chemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a secondary amine like pyrrolidine shows characteristic absorption bands. nist.gov For this compound, key absorptions would include N-H stretching vibrations for the secondary amine, C-H stretching for the alkyl groups, and N-H bending vibrations.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecule's structure through fragmentation patterns. For pyrrolidine, the molecular ion peak (M+) is observed at m/z 71. nih.gov this compound, with a molecular formula of C₆H₁₄N₂, has a molecular weight of 114.19 g/mol , and its mass spectrum would be expected to show a corresponding molecular ion peak. chemimpex.com

Table 1: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| ¹H NMR | Chemical Shifts (ppm) | Signals corresponding to CH₂ and CH protons of the pyrrolidine ring, CH₂ and CH₃ protons of the ethyl group, and NH protons. |

| ¹³C NMR | Chemical Shifts (ppm) | Signals for the four distinct carbons of the pyrrolidine ring and the two carbons of the ethyl group. |

| IR | Absorption Bands (cm⁻¹) | N-H stretch (secondary amine), C-H (alkane) stretches, N-H bend. |

| MS | Molecular Ion Peak (m/z) | ~114.19 (corresponding to [C₆H₁₄N₂]⁺). |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC)

To determine the enantiomeric excess, a chiral stationary phase (CSP) is typically employed in HPLC. heraldopenaccess.us Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for their broad applicability in resolving enantiomers. nih.gov Alternatively, the amine can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase (like C18). researchgate.net The choice of mobile phase, often a mixture of alkanes and alcohols for normal-phase or buffered aqueous solutions with organic modifiers for reversed-phase, is optimized to achieve baseline separation of the enantiomers. nih.gov Detection is commonly performed using a UV detector. uma.es

Table 2: Representative Chiral HPLC Method for Enantiomeric Excess Analysis

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Chiralpak® IB) | To provide a chiral environment for differential interaction with enantiomers. nih.gov |

| Mobile Phase | Isocratic mixture (e.g., Hexane/Ethanol (B145695)/Diethylamine) | To elute the compounds and optimize separation (selectivity) and resolution. |

| Flow Rate | 1.0 mL/min | To ensure efficient separation within a reasonable timeframe. |

| Detector | UV at 210-220 nm | To detect the analytes as they elute from the column (amines absorb at low UV). |

| Outcome | Two separate peaks for (3R) and (3S) enantiomers | Allows for quantification of the area under each peak to calculate enantiomeric excess. |

Structural Biology Approaches

Understanding how this compound interacts with a biological target on a molecular level is key to its use in drug discovery. Structural biology provides a three-dimensional view of these interactions.

X-ray crystallography is a powerful technique used to determine the high-resolution, three-dimensional structure of a molecule, including complex arrangements of a ligand bound within the active site of a protein target. nih.gov For a pyrrolidine-based research compound, obtaining a crystal structure of it in complex with its target enzyme or receptor provides invaluable insight into its binding mode. This structural information reveals the precise orientation of the ligand and identifies the specific amino acid residues involved in key interactions such as hydrogen bonds, ionic bonds, and hydrophobic contacts. nih.gov

While a specific crystal structure of this compound complexed with a protein target is not publicly documented, the technique has been successfully applied to numerous pyrrolidine-containing ligands. For example, the crystal structure of other pyrrolidine derivatives has confirmed their stereochemistry and elucidated their binding interactions within target proteins, guiding further structure-activity relationship (SAR) studies. nih.gov

Computational Chemistry in Pyrrolidine Research

Computational tools are vital for accelerating the drug discovery process by predicting how ligands might interact with their targets before they are synthesized.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This simulation helps to forecast the binding affinity and mode of interaction. For pyrrolidine derivatives, docking studies have been instrumental in identifying potential biological targets and explaining observed activity. For instance, docking simulations of various pyrrolidine compounds into the active sites of enzymes like inducible nitric oxide synthase (iNOS) have identified key interactions. nih.gov These studies often reveal that hydrogen bonds with specific residues (e.g., Cys200, Ser242) and van der Waals forces are crucial for stabilizing the ligand-protein complex. nih.gov

A docking study of this compound into a hypothetical receptor would involve placing the 3D structure of the compound into the defined binding pocket of the target. The software would then calculate the most stable binding poses and assign a scoring function to estimate binding affinity. The results would highlight potential hydrogen bonds formed by the amine groups and hydrophobic interactions involving the alkyl portions of the molecule.

Table 3: Illustrative Molecular Docking Results for a Pyrrolidine Ligand

| Target Protein | Interacting Residue | Interaction Type |

| Inducible Nitric Oxide Synthase (iNOS) | Cys200 | Hydrogen Bond |

| Inducible Nitric Oxide Synthase (iNOS) | Ser242 | Hydrogen Bond |

| Neuraminidase | Trp178 | Key Active Site Residue |

| Neuraminidase | Arg371 | Key Active Site Residue |

| Neuraminidase | Tyr406 | Key Active Site Residue |

| This table is illustrative, based on findings for related pyrrolidine derivatives. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations have emerged as a powerful computational methodology for providing a detailed, atomistic-level understanding of the dynamic behavior of molecules, including their conformational preferences and interactions with biological targets. For a chiral molecule such as this compound, MD simulations offer invaluable insights into its three-dimensional structure and how it adapts to bind within a receptor pocket, guiding the rational design of more potent and selective therapeutic agents.

MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion. A typical simulation setup involves defining a system that includes the ligand, the receptor (often a protein), and the surrounding solvent environment, usually water with ions to mimic physiological conditions. The interactions between all atoms are described by a 'force field', which is a set of parameters that define the potential energy of the system. By simulating the system for nanoseconds or even microseconds, researchers can observe the conformational landscape of the ligand and the key interactions that stabilize the ligand-receptor complex. mdpi.com

Conformational Analysis of the Pyrrolidine Ring

The five-membered pyrrolidine ring of this compound is not planar and exhibits conformational flexibility, a phenomenon known as ring puckering. nih.gov This puckering is crucial as it dictates the spatial orientation of the substituents, in this case, the ethylamino group, thereby influencing its ability to interact with a biological target. The primary conformations of the pyrrolidine ring are the 'envelope' and 'twist' forms. researchgate.net In the envelope conformation, four of the ring atoms are approximately coplanar, while the fifth is out of plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

Computational studies on pyrrolidine derivatives have shown that the energy barrier between these conformations is generally low, allowing for rapid interconversion. researchgate.net The specific puckering state (e.g., Cγ-endo or Cγ-exo) and the preference for a particular conformer can be influenced by factors such as the nature of the substituents and the local environment. nih.gov For instance, the protonation state of the amines and the presence of hydrogen bonding interactions can significantly affect the conformational equilibrium. researchgate.net Molecular dynamics simulations allow for an exhaustive sampling of these conformational states, providing a statistical distribution of the most populated and energetically favorable puckers. researchgate.net

| Parameter | Description | Relevance in MD Simulations |

| Ring Pucker | Describes the non-planar conformation of the pyrrolidine ring. The two main forms are the envelope (E) and twist (T) conformations. | Determines the 3D geometry of the molecule and the orientation of the ethylamino substituent, which is critical for receptor binding. |

| Puckering Amplitude | The maximum out-of-plane deviation of the ring atoms. | Indicates the degree of non-planarity of the pyrrolidine ring. |

| Pseudorotation Phase Angle | A continuous variable that describes the progression of the pucker around the ring. | Allows for the mapping of the entire conformational landscape of the pyrrolidine ring, identifying the most stable conformers. |

| Dihedral Angles | Torsion angles within the ring that define its specific conformation. | Key parameters calculated during MD simulations to characterize the puckering state and transitions between different conformers. |

Binding Studies with Target Receptors

MD simulations are instrumental in elucidating the binding mode of this compound to its target receptors. By simulating the ligand-receptor complex, researchers can identify the specific amino acid residues involved in binding and characterize the nature of these interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov

A notable example involves the study of pyrrolidine-containing ligands binding to the dopamine (B1211576) D3 receptor (D3R), a key target in the treatment of neurological disorders. mdpi.com In such studies, the protonated nitrogen of the pyrrolidine ring is often observed to form a crucial salt bridge or strong hydrogen bond with a negatively charged aspartate residue (e.g., ASP110) in the receptor's binding site. mdpi.com The ethylamino group can form additional hydrogen bonds or hydrophobic interactions with neighboring residues, further stabilizing the complex.

MD simulations can quantify the stability of these interactions over time and calculate the binding free energy, which provides a theoretical estimate of the ligand's affinity for the receptor. mdpi.com These simulations can reveal the importance of specific water molecules in mediating ligand-receptor interactions and show how the ligand and receptor conformations adapt to achieve an optimal fit. nih.gov

| Interaction Type | Key Residues (Example: D3 Receptor) | Typical Distance (Å) from MD Simulations | Significance |

| Salt Bridge/H-Bond | Aspartate (ASP 110) | 3.2 - 3.8 mdpi.com | Primary anchoring interaction for many aminergic G-protein coupled receptors (GPCRs). |

| Hydrogen Bond | Serine, Threonine | 2.7 - 3.5 | Directional interactions that contribute to binding specificity and affinity. |

| Hydrophobic Interactions | Phenylalanine, Tryptophan, Leucine | 3.5 - 5.0 | Non-directional interactions that are crucial for binding in hydrophobic pockets of the receptor. |

| Water-Mediated H-Bond | Various polar residues | N/A | Water molecules can bridge interactions between the ligand and receptor, contributing to complex stability. nih.gov |

By providing a dynamic and detailed picture of the conformational preferences and binding interactions of this compound, molecular dynamics simulations serve as a critical tool in advanced pharmaceutical research, facilitating the structure-based design of novel and improved therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R)-(+)-3-(Ethylamino)pyrrolidine, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis often involves asymmetric catalysis or chiral resolution. For example, Boc-protected intermediates (e.g., (3R)-3-(tert-butoxycarbonylamino)pyrrolidine) are used to preserve stereochemistry during reactions, followed by deprotection . Enantiomeric purity is verified via chiral HPLC or polarimetry, with retention times compared to known standards (e.g., >96% purity in CAS 122536-77-0) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., axial vs. equatorial protons in the pyrrolidine ring) .

- X-ray crystallography : For absolute configuration determination, as seen in studies of related pyrrolidine derivatives .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What are the optimal storage conditions for this compound to prevent degradation?

- Methodological Answer : Store at 0–6°C under inert gas (e.g., argon) to avoid oxidation or hydrolysis. Stability studies on analogous compounds (e.g., Boc-protected derivatives) show decomposition at >25°C, emphasizing the need for cold storage .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes or GPCRs). For example, pyrrolidine-based ligands have been docked into dopamine receptors to predict binding affinities .

- QSAR models : Correlate substituent effects (e.g., ethylamino vs. methylamino groups) with activity using descriptors like logP and polar surface area .

Q. What experimental strategies resolve contradictions in biological activity data for chiral pyrrolidine derivatives?

- Methodological Answer :

- Enantiomer-specific assays : Test (3R) and (3S) isomers separately to isolate stereochemical effects. For instance, (3R)-configured compounds often show higher receptor selectivity in neurological studies .

- Metabolic profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

Q. How does the ethylamino group influence the compound’s pharmacokinetic properties compared to dimethylamino analogs?

- Methodological Answer :

- LogD measurements : The ethylamino group increases lipophilicity (logD ~0.5–1.0) compared to dimethylamino derivatives, affecting membrane permeability .

- In vitro ADME : Hepatocyte stability assays show ethylamino derivatives have slower hepatic clearance due to reduced steric hindrance in metabolic enzymes .

Q. What are the challenges in scaling up enantioselective synthesis for in vivo studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.